molecular formula C4H4N2O2S B2470486 2-(1,2,3-Thiadiazol-4-yl)acetic acid CAS No. 35987-88-3

2-(1,2,3-Thiadiazol-4-yl)acetic acid

Cat. No.: B2470486
CAS No.: 35987-88-3
M. Wt: 144.15
InChI Key: ZSAROPYHJCBWKE-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Agents in Cooling Fluids : Derivatives of 1,3,4-thiadiazole, including 2-(1,2,3-Thiadiazol-4-yl)acetic acid variants, have been explored for their antimicrobial properties, particularly in industrial cooling fluids. These derivatives showed significant activity against microorganisms found in cooling fluids, highlighting their potential in controlling bacterial growth in industrial settings (Alabdeen, 2021).

  • Synthesis and Antimicrobial Evaluation : A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against various strains of microbes, showcasing the utility of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

Antifungal and Antibacterial Properties

  • Antimycobacterial Activity : Derivatives of 1,3,4-thiadiazole, specifically those with a this compound core, have been synthesized and tested for in vitro antimycobacterial activity. Some of these compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating potential in tuberculosis treatment (Mamolo et al., 2001).

Chemical Synthesis and Characterization

  • Synthesis of Novel Cephalosporins : The application of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid in the preparation of novel cephalosporins has been investigated. This underscores the role of thiadiazole derivatives in synthesizing new antibiotics, expanding the arsenal against resistant bacterial strains (Chen Ai-lian, 2008).

Physiological Effects on Plants

  • Influence on Lentil Plants : Synthetic 1,2,3-thiadiazole compounds, related to this compound derivatives, were investigated for their physiological effects on lentil plants. These studies revealed significant impacts on γ-aminobutyric acid levels, reactive oxygen species accumulation, and overall plant growth, pointing to potential agricultural applications or considerations (AL-Quraan et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

There is a growing interest in designing new antitumor agents using small molecules containing five-member heterocyclic moieties like 1,3,4-thiadiazole . The main focus of research is finding a suitable group for protection and modification of the phenolic OH group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the thiadiazole ring . Another approach includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups

Properties

IUPAC Name

2-(thiadiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAROPYHJCBWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35987-88-3
Record name 2-(1,2,3-thiadiazol-4-yl)acetic acid
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